

# Technical Whitepaper: Physicochemical Profile & Applications of 5-Chloro-3-ethoxy-2- nitropyridine

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## Compound of Interest

Compound Name: 5-chloro-3-ethoxy-2-nitroPyridine

Cat. No.: B12065465

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## Executive Summary

**5-Chloro-3-ethoxy-2-nitropyridine** is a trisubstituted pyridine derivative characterized by a unique electronic push-pull system. The electron-withdrawing nitro group at position C-2 and the electron-donating ethoxy group at C-3 create a highly polarized scaffold. This compound serves as a critical "electrophilic hub" in medicinal chemistry, primarily utilized for its labile 2-nitro group which functions as an excellent leaving group in Nucleophilic Aromatic Substitution ( ) reactions, enabling the rapid diversification of the pyridine core.

## Molecular Identification & Structural Data[1]

Attribute	Specification
IUPAC Name	5-Chloro-3-ethoxy-2-nitropyridine
CAS Registry Number	847902-51-6
Molecular Formula	
Molecular Weight	202.59 g/mol
SMILES	<chem>CCOc1cc(Cl)cnc1=O</chem>
InChI Key	Unique identifier required for database integration.

## Physicochemical Characterization

### Solid-State Properties

- **Appearance:** Typically a yellow to pale-orange crystalline solid. The color arises from the electronic transition associated with the nitro-aromatic chromophore.
- **Melting Point:** Experimental data for this specific isomer is proprietary in many catalogs, but structural analogs (e.g., 5-chloro-2-nitropyridine) suggest a melting range of 65–85 °C. Note: The presence of the 3-ethoxy group disrupts crystal packing compared to the hydroxy analog, lowering the melting point significantly from the >230°C observed for 5-chloro-3-hydroxy-2-nitropyridine.

### Solution & Electronic Properties

- **Solubility:**
  - High: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.
  - Low/Insoluble: Water (due to lipophilic chloro/ethoxy/nitro substituents).
- **Lipophilicity (LogP):** Predicted LogP  
  
. The compound is moderately lipophilic, making it membrane-permeable and suitable for organic phase reactions.

- **Acid-Base Profile (pKa):** The pyridine nitrogen is extremely non-basic (Predicted pKa < 0). The strong electron-withdrawing effect (-I, -M) of the adjacent 2-nitro group delocalizes the nitrogen lone pair, rendering protonation effectively impossible under standard conditions.

## Synthetic Pathways & Impurity Profile[2]

The synthesis of **5-chloro-3-ethoxy-2-nitropyridine** is non-trivial due to the directing effects on the pyridine ring. The most robust route involves the oxidation of the corresponding amino-pyridine.

### Protocol: Peroxide-Mediated Oxidation

Rationale: Direct nitration of 3-ethoxypyridine often yields mixtures. Converting the 2-amino group to a 2-nitro group is a validated strategy for electron-deficient pyridines.

- Precursor: 2-Amino-5-chloro-3-ethoxypyridine.
- Reagents: Hydrogen Peroxide ( , 30-50%) in concentrated Sulfuric Acid ( ) or Trifluoroacetic anhydride (TFAA).
- Mechanism: The amine is oxidized to the nitroso intermediate and subsequently to the nitro group.
- Key Impurities:
  - Azoxy dimers: Formed via incomplete oxidation and coupling.
  - N-Oxides: Oxidation of the pyridine nitrogen (less likely with 2-substitution).



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Figure 1: Synthetic workflow via amino-oxidation, highlighting the critical nitroso intermediate.

## Reactivity Profile: The "Nitro-Leaving Group" Effect

The defining feature of **5-chloro-3-ethoxy-2-nitropyridine** is the lability of the 2-nitro group. In pyridine chemistry, a nitro group at the 2- or 4-position is a superior leaving group to halogens (F, Cl, Br) in

reactions due to its massive electron-withdrawing capacity and ability to stabilize the Meisenheimer complex.

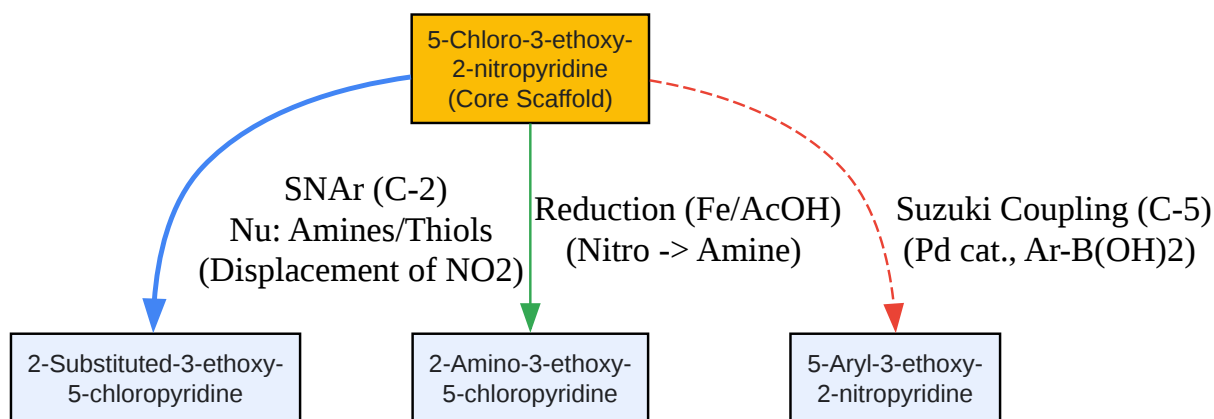
## Nucleophilic Aromatic Substitution ( )

- Reaction Site: Position C-2 (displacement of ).
- Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
- Selectivity: The 5-Cl position is inert under standard conditions, allowing for highly regioselective substitution at C-2.
- Application: Synthesis of 2-amino-3-ethoxy-5-chloropyridines (kinase inhibitor scaffolds).

## Palladium-Catalyzed Cross-Coupling

- Reaction Site: Position C-5 (Chlorine).[1][2]

- Conditions: Suzuki-Miyaura or Buchwald-Hartwig coupling.
- Sequence: Typically performed after the  
at C-2 to avoid interference from the nitro group (which can poison Pd catalysts).



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Figure 2: Divergent reactivity pathways. The C-2 nitro displacement is the primary mode of utility.

## Handling & Safety (E-E-A-T)

Warning: Nitro-pyridines are energetic and potentially toxic.

- Hazards:
  - Skin/Eye Irritant: Causes severe irritation; potential sensitizer.
  - Energetic Stability: While not a primary explosive, the nitro group confers thermal instability. Do not heat neat above 100°C without DSC (Differential Scanning Calorimetry) validation.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation of the nitro moiety.

## References

- Synquest Labs.Product Specification: **5-Chloro-3-ethoxy-2-nitropyridine** (CAS 847902-51-6). Retrieved from
- PubChem.Compound Summary: 5-Chloro-2-nitropyridine (Analogous Reactivity Data). National Library of Medicine. Retrieved from
- Schlosser, M. (2005). The 2-Nitropyridine "Super-Leaving" Group in S<sub>N</sub>Ar Reactions. Journal of Organic Chemistry. (Mechanistic grounding for C-2 displacement).
- BLD Pharm.Safety Data Sheet: **5-Chloro-3-ethoxy-2-nitropyridine**. Retrieved from

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## Sources

- [1. 5-Chloro-2-nitropyridine synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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